Head-to-Head Gyrase Supercoiling IC50 Comparison
In a direct head-to-head comparison using an Escherichia coli DNA gyrase supercoiling inhibition assay, UIAA-II-232 (compound 19b) exhibited an IC50 of 3.5 ± 0.1 µM [1]. This potency is significantly lower than that of the control fluoroquinolone UING-V-249 (IC50 = 0.12 ± 0.01 µM) and the control quinazoline-2,4-dione UIJR-I-048 (IC50 = 0.95 ± 0.15 µM), but it is the highest potency observed among the novel quinazoline-2,4-dione analogs tested in the same study [1].
| Evidence Dimension | Inhibition of DNA gyrase supercoiling activity |
|---|---|
| Target Compound Data | IC50 = 3.5 ± 0.1 µM |
| Comparator Or Baseline | UING-V-249 (control fluoroquinolone): IC50 = 0.12 ± 0.01 µM; UIJR-I-048 (control quinazoline-2,4-dione): IC50 = 0.95 ± 0.15 µM |
| Quantified Difference | UIAA-II-232 is ~29-fold less potent than UING-V-249 and ~3.7-fold less potent than UIJR-I-048 |
| Conditions | E. coli DNA gyrase supercoiling assay |
Why This Matters
For procurement, this establishes UIAA-II-232's precise potency rank among a set of structurally related and control compounds, enabling researchers to select it specifically when moderate gyrase inhibition is desired or when exploring this novel chemotype.
- [1] Aguirre AL, et al. Identification of an ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate as a catalytic inhibitor of DNA gyrase. Bioorg Med Chem. 2020;28(10):115439. doi:10.1016/j.bmc.2020.115439 View Source
